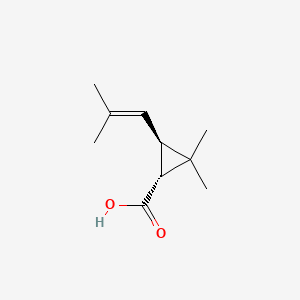

(+)-trans-Chrysanthemic acid

Description

This compound has been reported in Tanacetum cinerariifolium with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPRKKSAJMMEW-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033188 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4638-92-0 | |

| Record name | (+)-trans-Chrysanthemic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemic acid d-trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSANTHEMIC ACID, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FP207VLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Chrysanthemic Acid in Tanacetum cinerariifolium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethrins, the natural insecticides produced by Tanacetum cinerariifolium (Pyrethrum daisy), are esters composed of a rethrolone alcohol and a monoterpenoid acid moiety. The primary acid component, (1R,3R)-chrysanthemic acid, is the focus of significant research due to its essential role in the insecticidal activity of pyrethrins. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at sustainable production. This guide provides an in-depth overview of the elucidated biosynthetic pathway of chrysanthemic acid, detailing the key enzymes, relevant quantitative data, and the experimental protocols used to characterize this vital metabolic route.

The Chrysanthemic Acid Biosynthetic Pathway

The synthesis of trans-chrysanthemic acid originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the precursor, dimethylallyl diphosphate (DMAPP). The pathway proceeds through a series of enzymatic reactions localized within the glandular trichomes of the plant's flowers.[1] The core pathway involves four key steps: an unusual terpenoid condensation followed by dephosphorylation and two subsequent oxidation reactions.

The elucidated pathway is as follows:

-

Condensation: Two molecules of dimethylallyl diphosphate (DMAPP) undergo a head-to-middle condensation to form (1R,3R)-chrysanthemyl diphosphate (CDP). This non-canonical cyclopropanation is catalyzed by Chrysanthemyl Diphosphate Synthase (TcCDS) .[1]

-

Dephosphorylation: The chrysanthemyl diphosphate (CDP) is hydrolyzed to release the corresponding alcohol, trans-chrysanthemol. This step can be catalyzed by a dedicated phosphatase, such as the identified Nudix hydrolase (TcNudix1) , which efficiently hydrolyzes CDP.[2] It has also been observed that TcCDS itself possesses some bifunctional activity and can produce free trans-chrysanthemol.[2][3]

-

First Oxidation: The alcohol trans-chrysanthemol is oxidized to its corresponding aldehyde, trans-chrysanthemal. This reaction is catalyzed by T. cinerariifolium alcohol dehydrogenase 2 (TcADH2) , an NAD+-dependent oxidoreductase.[3][4]

-

Second Oxidation: Finally, trans-chrysanthemal is oxidized to the target molecule, trans-chrysanthemic acid. This is accomplished by T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1) .[3][4]

References

- 1. Coexpression Analysis Identifies Two Oxidoreductases Involved in the Biosynthesis of the Monoterpene Acid Moiety of Natural Pyrethrin Insecticides in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Trichome-Specific, Plastid-Localized Tanacetum cinerariifolium Nudix Protein Hydrolyzes the Natural Pyrethrin Pesticide Biosynthetic Intermediate trans-Chrysanthemyl Diphosphate [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

Spectroscopic Data and Experimental Protocols for (+)-trans-Chrysanthemic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-trans-chrysanthemic acid, a key intermediate in the synthesis of pyrethroid insecticides. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 | br s | - | -COOH |

| 4.95 | d | 8.1 | =CH- |

| 2.10 | dd | 8.1, 5.4 | -CH-CH= |

| 1.72 | s | - | =C-CH₃ |

| 1.70 | s | - | =C-CH₃ |

| 1.35 | d | 5.4 | -CH-COOH |

| 1.25 | s | - | gem-CH₃ (trans) |

| 1.15 | s | - | gem-CH₃ (cis) |

Solvent: CDCl₃. The broad singlet at ~12.0 ppm for the carboxylic acid proton is characteristic and may vary in chemical shift and may not always be observed depending on the sample conditions.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~179.0 | -COOH |

| ~135.0 | =C(CH₃)₂ |

| ~122.0 | =CH- |

| ~35.0 | C(CH₃)₂ |

| ~32.0 | -CH-COOH |

| ~29.0 | -CH-CH= |

| ~25.5 | =C-CH₃ |

| ~20.0 | gem-CH₃ (trans) |

| ~18.5 | =C-CH₃ |

| ~15.0 | gem-CH₃ (cis) |

Solvent: CDCl₃. Assignments are based on data from analogous compounds and predictive models.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | =C-H stretch (Vinylic) |

| ~3000 | Medium | C-H stretch (Alkyl) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Medium | C=C stretch (Alkene) |

| 1300-1400 | Medium | C-O stretch |

The IR spectrum of chrysanthemic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - COOH]⁺ |

| 107 | Moderate | [M - COOH - CH₃]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a prominent loss of the carboxyl group.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument (typically around 4-5 cm).

-

Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃.

-

Temperature: Room temperature.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-14 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of neat this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

2. Gas Chromatography (GC) Method:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Stereoisomers of Chrysanthemic Acid: A Technical Guide to Their Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthemic acid is a monoterpenoid and the acidic component of pyrethrins, a class of natural insecticides derived from the flowers of Chrysanthemum cinerariifolium. Synthetic analogs of these natural insecticides, known as pyrethroids, are widely used in commercial and household applications for pest control. The insecticidal efficacy of pyrethroids is critically dependent on the stereochemistry of the chrysanthemic acid moiety. This technical guide provides an in-depth overview of the four stereoisomers of chrysanthemic acid, their distinct properties, and the experimental methodologies used in their synthesis, separation, and biological evaluation.

Chrysanthemic acid possesses two chiral centers at the C1 and C3 positions of the cyclopropane ring, giving rise to four stereoisomers: (1R,3R)-(+)-trans, (1S,3S)-(-)-trans, (1R,3S)-(+)-cis, and (1S,3R)-(-)-cis. The spatial arrangement of the substituents on the cyclopropane ring significantly influences the binding affinity of the corresponding pyrethroid esters to their target site in insects, the voltage-gated sodium channels.

Stereoisomers of Chrysanthemic Acid

The four stereoisomers of chrysanthemic acid are depicted below. The nomenclature specifies the absolute configuration (R or S) at the two chiral centers and the relative orientation (cis or trans) of the carboxylic acid group and the isobutenyl group on the cyclopropane ring.

Physical and chemical characteristics of (+)-trans-chrysanthemic acid

An In-depth Technical Guide to (+)-trans-Chrysanthemic Acid

Introduction

This compound, a monocyclic monoterpenoid, is a vital organic compound, primarily recognized as the acidic component of natural pyrethrins and synthetic pyrethroid insecticides.[1][2][3] Its significance stems from the potent insecticidal activity and low mammalian toxicity of its ester derivatives, making it a cornerstone in the development of agrochemicals and public health insecticides. One of its four stereoisomers, (1R,3R)- or this compound, is naturally found in the seed cases of Chrysanthemum cinerariaefolium.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and biosynthetic pathways for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific contexts.

| Property | Value |

| IUPAC Name | (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid[1][4] |

| CAS Number | 4638-92-0[1][5] |

| Molecular Formula | C₁₀H₁₆O₂[1][6] |

| Molecular Weight | 168.23 g/mol [1][5] |

| Appearance | Clear, colorless to light yellow viscous liquid or crystalline solid[1][2][7][8] |

| Melting Point | 17-21 °C[1][7] |

| Boiling Point | 80 °C at 0.5 torr[1]; 110-114 °C at 2 mmHg[9] |

| Density | 1.01 g/cm³[1] |

| Refractive Index (n20/D) | 1.4760 to 1.4790[10]; ~1.477 |

| Specific Rotation ([α]/D) | +14.16° (c=1.554 in absolute alcohol)[11]; +14±1° (c=2% in ethanol) |

| Solubility | Soluble in water (164 mg/L) and more soluble in organic solvents like ethanol and chloroform.[1][7][8][12] |

| Vapor Pressure | 0.00925 mmHg[1] |

| Flash Point | 119 °C[1] |

Chemical Characteristics

This compound exhibits reactivity typical of a carboxylic acid, readily undergoing esterification and acid-base reactions.[8] Its structure, featuring a cyclopropane ring, makes it a key building block for the synthesis of various pyrethroid esters.[1] The industrial production often involves the cyclopropanation of a diene, resulting in a mix of cis and trans isomers, followed by hydrolysis of the ester.[1] It can be prepared from (+)-Δ³-carene.[2]

Experimental Protocols

Detailed methodologies for the analysis and purification of this compound are critical for research and development.

Extraction and Purification from Biological Matrices

This protocol outlines a general procedure for the extraction of chrysanthemic acid from plant tissues, adapted from methodologies used for tomato fruit.[13]

-

Homogenization : Plant tissue (e.g., tomato pericarp) is collected and ground into a fine powder in liquid nitrogen.[13]

-

Solvent Extraction : The homogenate is extracted with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), often containing an internal standard like tetradecane for quantification. The mixture is agitated overnight at room temperature.[13]

-

Phase Separation : The organic layer is separated from the aqueous phase.[9]

-

Drying and Concentration : The organic extract is dried using an anhydrous salt (e.g., Na₂SO₄) and then concentrated under vacuum.[13]

-

Acidification and Recovery : For recovery from an aqueous alkaline solution, the solution is acidified with a mineral acid (e.g., sulfuric acid) to precipitate the free chrysanthemic acid, which is then extracted with a solvent like toluene.[9]

-

Purification : The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.[9][14][15]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose : To separate and identify free this compound in a sample.

-

Sample Preparation : The concentrated organic extract is directly analyzed.[13]

-

Instrumentation : A typical system includes a gas chromatograph coupled with a mass spectrometer, such as a Shimadzu QP-2010 GC-MS system with an Rxi-5Sil column.[13]

-

General Conditions : The specific temperature program and carrier gas flow rate are optimized to achieve separation from other matrix components. The mass spectrometer is operated in electron ionization (EI) mode for fragmentation and identification.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose : To analyze chrysanthemic acid and its glycosylated forms, which may be present in biological extracts.

-

Sample Preparation : Powdered tissue is extracted with an acetonitrile/water mixture containing formic acid and an internal standard. The supernatant after centrifugation is used for analysis.[13]

-

Instrumentation : A high-performance liquid chromatography system (e.g., Acquity UPLC) coupled to a high-resolution mass spectrometer (e.g., Xevo G2-XS Q-ToF).[13]

-

General Conditions : A reverse-phase column is typically used with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.[13] The mass spectrometer is operated in a mode that allows for accurate mass measurement for compound identification.

Visualizations

Biosynthesis Pathway

The biosynthesis of this compound originates from dimethylallyl diphosphate (DMAPP), a common precursor in isoprenoid metabolism.[3][13][17]

Caption: Biosynthesis of this compound from DMAPP.

Experimental Workflow: Extraction & Purification

The following diagram illustrates a generalized workflow for the isolation and purification of chrysanthemic acid from a natural source.

References

- 1. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]

- 2. TRANS-(+)-CHRYSANTHEMIC ACID | 4638-92-0 [chemicalbook.com]

- 3. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 4. chrysanthemic acid d-trans-form | C10H16O2 | CID 16747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 97.0 GC 4638-92-0 [sigmaaldrich.com]

- 6. trans-(+)-chrysanthemic acid - Wikidata [wikidata.org]

- 7. trans-(+)-Chrysanthemic acid, 99+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CAS 705-16-8: trans-Chrysanthemic acid | CymitQuimica [cymitquimica.com]

- 9. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]

- 10. 263635000 [thermofisher.com]

- 11. Chrysanthemic Acid [drugfuture.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Chrysanthemic Acid | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Chrysanthemic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemic acid, a monoterpenoid and key component of the natural insecticides known as pyrethrins, has been a subject of extensive research for over a century. Its unique cyclopropane structure and potent insecticidal properties have driven significant efforts in its isolation, structural elucidation, biosynthesis, and chemical synthesis. This technical guide provides a comprehensive overview of the discovery and history of chrysanthemic acid research, detailing the pivotal experiments, summarizing key quantitative data, and presenting detailed methodologies for its isolation, synthesis, and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and the development of new insecticidal agents.

Discovery and Early History

The story of chrysanthemic acid begins with the long-recognized insecticidal properties of pyrethrum powder, derived from the dried flower heads of Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium). The active compounds, known as pyrethrins, are esters composed of an acidic and an alcoholic moiety.

In 1924, the pioneering work of Hermann Staudinger and Lavoslav Ružička led to the isolation and initial structural characterization of the acidic components of pyrethrins I and II.[1][2] Through chemical degradation studies, they identified two distinct acids: chrysanthemic acid from pyrethrin I and pyrethric acid from pyrethrin II.[2] Their seminal work, published in Helvetica Chimica Acta, laid the foundation for all subsequent research into this important class of natural products.[3]

Staudinger and Ružička's initial efforts to synthesize chrysanthemic acid were also noteworthy. Their early synthetic route involved the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene, which, while challenging due to the instability of the diazo compound, provided a mixture of the cis and trans isomers of chrysanthemic acid.[3] This confirmed the proposed cyclopropane structure and opened the door for further synthetic exploration.

Physical and Spectroscopic Data of Chrysanthemic Acid Stereoisomers

Chrysanthemic acid exists as four stereoisomers, with the (1R,3R)- or (+)-trans-chrysanthemic acid being the naturally occurring form in pyrethrin I and exhibiting the most significant insecticidal activity when esterified.[4] The physical and spectroscopic properties of these isomers are crucial for their identification and characterization.

| Property | (+)-trans (1R,3R) | (-)-trans (1S,3S) | (+)-cis (1R,3S) | (-)-cis (1S,3R) |

| Melting Point (°C) | 17-21 | 17-21 | 115-116 | 115-116 |

| Optical Rotation [α]D | +14.16° (c=1.554, EtOH) | -14.01° (c=1.535, EtOH) | Not readily available | Not readily available |

| ¹H NMR (CDCl₃, δ ppm) | ~1.19 (s, 3H), ~1.28 (s, 3H), ~1.45 (d, 1H), ~1.70 (s, 3H), ~1.72 (s, 3H), ~2.09 (dd, 1H), ~5.08 (d, 1H), ~11.5 (br s, 1H) | Mirror image of (+) | ~1.20 (s, 3H), ~1.30 (s, 3H), ~1.70 (s, 3H), ~1.75 (s, 3H), ~1.85 (t, 1H), ~2.20 (t, 1H), ~5.30 (d, 1H), ~11.0 (br s, 1H) | Mirror image of (+) |

| ¹³C NMR (CDCl₃, δ ppm) | ~18.5, ~20.3, ~25.5, ~28.8, ~31.8, ~34.8, ~122.5, ~134.5, ~179.0 | Identical to (+) | ~15.0, ~21.0, ~25.5, ~29.0, ~32.5, ~35.5, ~120.0, ~136.0, ~178.5 | Identical to (+) |

| IR (cm⁻¹) | ~3400-2400 (br, O-H), ~1690 (C=O), ~1640 (C=C) | Identical to (+) | ~3400-2400 (br, O-H), ~1700 (C=O), ~1650 (C=C) | Identical to (+) |

| Mass Spectrum (m/z) | 168 (M+), 123, 107, 95, 81, 67, 55, 41 | Identical to (+) | 168 (M+), 123, 107, 95, 81, 67, 55, 41 | Identical to (+) |

Biosynthesis of Chrysanthemic Acid

The biosynthesis of chrysanthemic acid in Tanacetum cinerariifolium is a fascinating example of terpenoid metabolism, involving an unusual head-to-middle condensation of two C5 isoprenoid units.

The pathway begins with two molecules of dimethylallyl diphosphate (DMAPP), which are derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. The key enzyme, chrysanthemyl diphosphate synthase (CDS) , catalyzes the condensation of these two DMAPP molecules to form chrysanthemyl diphosphate (CPP).[5] It has been proposed that CDS may be a bifunctional enzyme, also catalyzing the subsequent hydrolysis of CPP to chrysanthemol.[5]

The final steps in the biosynthesis involve the two-step oxidation of chrysanthemol to chrysanthemic acid. This proceeds via a chrysanthemal intermediate and is catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) , respectively.[5]

Synthetic Routes to Chrysanthemic Acid

The unique structure and biological importance of chrysanthemic acid have made it a popular target for organic synthesis. Numerous synthetic strategies have been developed over the years, ranging from early classical methods to more modern, stereoselective approaches.

Martel and Huynh Synthesis (1967)

A widely recognized and efficient synthesis of chrysanthemic acid was developed by Martel and Huynh at Roussel-Uclaf.[4][6] This convergent synthesis starts from readily available and inexpensive materials: 3-methyl-2-butenoic acid and 2-methyl-3-buten-2-ol. The key step involves the formation of a cyclopropane ring through the addition of a carbene to an alkene.

Experimental Protocols

Isolation of Chrysanthemic Acid from Pyrethrins (General Procedure)

This protocol describes a general method for obtaining chrysanthemic acid from a pyrethrin extract through saponification.

Materials:

-

Pyrethrin extract

-

Ethanolic potassium hydroxide solution (e.g., 1 M)

-

Diethyl ether

-

Hydrochloric acid (e.g., 2 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the pyrethrin extract in a suitable volume of ethanol.

-

Add an excess of the ethanolic potassium hydroxide solution to the pyrethrin solution.

-

Reflux the mixture for 2-3 hours to ensure complete saponification of the esters.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Dissolve the residue in water and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous solution with diethyl ether (2-3 times) to remove the alcoholic components (rethrolones) and other neutral impurities. Discard the ether layers.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid. This will protonate the chrysanthemate salt to form the free chrysanthemic acid, which may precipitate or form an oily layer.

-

Extract the acidified aqueous layer with diethyl ether (3-4 times).

-

Combine the ether extracts and wash them with brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude chrysanthemic acid.

-

The crude acid can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate for cis/trans isomers).

Synthesis of Chrysanthemic Acid via the Martel and Huynh Route (Illustrative Protocol)

The following is an illustrative, multi-step protocol based on the Martel and Huynh synthesis, suitable for an advanced undergraduate or graduate laboratory setting.[4]

Step 1: Synthesis of Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate (Ethyl Chrysanthemate) This key step involves the formation of the cyclopropane ring.

Materials:

-

Ethyl diazoacetate

-

2,5-Dimethyl-2,4-hexadiene

-

Anhydrous copper sulfate (catalyst)

-

Inert solvent (e.g., cyclohexane)

-

Distillation apparatus

Procedure:

-

Set up a reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen).

-

Charge the flask with 2,5-dimethyl-2,4-hexadiene and a catalytic amount of anhydrous copper sulfate in the inert solvent.

-

Heat the mixture to reflux.

-

Add a solution of ethyl diazoacetate in the same solvent dropwise from the dropping funnel to the refluxing mixture over several hours. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.

-

After the addition is complete, continue refluxing for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude ethyl chrysanthemate (a mixture of cis and trans isomers) by vacuum distillation.

Step 2: Hydrolysis of Ethyl Chrysanthemate to Chrysanthemic Acid

Materials:

-

Ethyl chrysanthemate (from Step 1)

-

Potassium hydroxide

-

Ethanol/water mixture

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether

-

Standard extraction and work-up glassware

Procedure:

-

Dissolve the ethyl chrysanthemate in a mixture of ethanol and water.

-

Add a stoichiometric excess of potassium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Dilute the residue with water and extract with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to pH ~2.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield chrysanthemic acid as a mixture of cis and trans isomers.

-

The isomers can be separated by fractional crystallization or chromatography if desired.

Mechanism of Action of Pyrethroid Insecticides

Chrysanthemic acid itself is not insecticidal. Its activity is realized when it is esterified with specific alcohols to form pyrethrins and synthetic pyrethroids. These esters are potent neurotoxins in insects.

The primary target of pyrethroids is the voltage-gated sodium channels in the nerve cell membranes of insects.[5] Pyrethroids bind to these channels, modifying their gating properties and causing them to remain open for an extended period.[5] This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect. The high insecticidal activity and low mammalian toxicity of many pyrethroids are attributed to differences in the sodium channel structures between insects and mammals, as well as the rapid metabolism of these compounds in mammals.

References

- 1. cis-Chrysanthemic acid - SpectraBase [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

A Comprehensive Technical Guide to (+)-trans-Chrysanthemic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Chrysanthemic acid, a monoterpenoid carboxylic acid, is a cornerstone in the synthesis of pyrethroid insecticides. This guide provides an in-depth overview of its chemical identity, physicochemical properties, biosynthetic pathway, and key applications, with a focus on its role in the development of insecticidal agents. Detailed experimental protocols for the synthesis of its derivatives and comprehensive spectroscopic data are presented to support research and development activities in agrochemistry and medicinal chemistry.

Chemical Identity and Properties

This compound, systematically named (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid, is the chiral carboxylic acid that forms the core structure of many synthetic pyrethroids.[1]

Table 1: Chemical Identifiers and Molecular Formula

| Identifier | Value |

| CAS Number | 4638-92-0 |

| Molecular Formula | C₁₀H₁₆O₂ |

| InChI Key | XLOPRKKSAJMMEW-SFYZADRCSA-N |

| SMILES | CC(=C/[C@@H]1--INVALID-LINK--C1(C)C)C |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 168.23 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Melting Point | 17-21 °C |

| Boiling Point | 80 °C at 0.5 torr |

| Refractive Index (n20/D) | 1.477 |

| Optical Activity ([α]/D) | +14±1° (c = 2% in ethanol) |

| Solubility | Soluble in water |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O | - | ~176 |

| =CH | ~5.0 | ~120 |

| C(CH₃)₂ | - | ~135 |

| CH-C=O | ~1.45 | ~32 |

| CH-CH= | ~2.15 | ~33 |

| C(CH₃)₂ | 1.15 (s, 3H), 1.25 (s, 3H) | ~28 (gem-dimethyl) |

| =C(CH₃)₂ | 1.70 (s, 6H) | ~18, ~26 |

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is an approximation based on available information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | ~1700 |

| C=C (Alkene) | ~1640 |

| C-H (sp³ and sp²) | ~2850-3000 |

Biosynthesis Pathway

The biosynthesis of this compound in plants, such as Tanacetum cinerariifolium, begins with the isoprenoid precursor dimethylallyl diphosphate (DMAPP). The pathway involves a series of enzymatic reactions to form the characteristic cyclopropane ring and subsequent oxidation to the carboxylic acid.

Caption: Biosynthesis of this compound.

Experimental Protocols

Esterification of this compound: Synthesis of a Pyrethroid Ester

This protocol describes a general laboratory-scale procedure for the synthesis of a pyrethroid ester from this compound and an alcohol, a key step in the production of many synthetic insecticides.

Workflow for Pyrethroid Ester Synthesis

Caption: General workflow for pyrethroid ester synthesis.

Methodology:

-

Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure to yield crude chrysanthemoyl chloride.

-

Esterification: Dissolve the crude chrysanthemoyl chloride in an anhydrous solvent. To this solution, add the desired alcohol (e.g., allethrolone, 1 equivalent) and a base such as pyridine (1.2 equivalents) to scavenge the HCl byproduct. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure pyrethroid ester.

Applications in Drug and Pesticide Development

This compound is a vital building block for the synthesis of pyrethroid insecticides.[1] The specific stereochemistry of the (+)-trans isomer is often crucial for high insecticidal activity. Its derivatives are widely used in agriculture, public health, and veterinary medicine to control a broad spectrum of insect pests. Research continues to explore novel esters of chrysanthemic acid to develop new insecticidal agents with improved efficacy, lower toxicity to non-target organisms, and better environmental profiles.

Conclusion

This compound remains a molecule of significant interest due to its central role in the development of pyrethroid insecticides. A thorough understanding of its properties, synthesis, and biological activity is essential for researchers and professionals in the fields of agrochemistry and drug development. This guide provides a foundational resource to support ongoing innovation in these areas.

References

The Biological Role of Chrysanthemic Acid in Pyrethrum Plants: A Technical Guide

Abstract

Chrysanthemic acid is a pivotal molecule in the chemical defense strategy of the pyrethrum daisy, Tanacetum cinerariifolium. As the acidic moiety of Type I pyrethrins, it is a direct precursor to some of the most effective natural insecticides known. This technical guide provides an in-depth exploration of the biological role of chrysanthemic acid, detailing its biosynthesis, its function as a pyrethrin precursor, and its contribution to the plant's defense mechanisms. The guide includes a compilation of quantitative data on the distribution of chrysanthemic acid and pyrethrins within the plant, detailed experimental protocols for their analysis, and visualizations of the key biochemical and signaling pathways.

Introduction

The pyrethrum daisy (Tanacetum cinerariifolium) is renowned for its production of a potent class of natural insecticides known as pyrethrins. These compounds are characterized by their rapid knockdown effect on a broad spectrum of insects and their low mammalian toxicity, making them valuable components of commercial and domestic insecticides.[1][2] The insecticidal activity of pyrethrins is derived from their unique chemical structure, which consists of an acidic moiety and an alcohol moiety. Chrysanthemic acid, an irregular monoterpene, serves as the acidic backbone for the Type I pyrethrins (pyrethrin I, cinerin I, and jasmolin I), which are the most abundant and insecticidally potent of the six naturally occurring pyrethrin esters.[1] This guide focuses on the multifaceted biological role of chrysanthemic acid, from its synthesis in specialized plant tissues to its ultimate function in plant defense.

Biosynthesis of Chrysanthemic Acid

The biosynthesis of chrysanthemic acid is a specialized metabolic pathway that occurs primarily in the glandular trichomes of pyrethrum flowers.[1] The pathway begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the methylerythritol 4-phosphate (MEP) pathway, to form chrysanthemyl diphosphate (CPP). This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). CPP is then converted to trans-chrysanthemic acid through a series of enzymatic steps involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3][4]

Key Enzymes in Chrysanthemic Acid Biosynthesis

-

Chrysanthemyl Diphosphate Synthase (CDS): This enzyme catalyzes the first committed step in the biosynthesis of chrysanthemic acid, the formation of chrysanthemyl diphosphate from two molecules of DMAPP.[5][6]

-

Alcohol Dehydrogenase (ADH): Following the formation of chrysanthemyl diphosphate, a phosphatase converts it to chrysanthemol. An alcohol dehydrogenase then oxidizes chrysanthemol to chrysanthemal.

-

Aldehyde Dehydrogenase (ALDH): The final step in the biosynthesis of chrysanthemic acid is the oxidation of chrysanthemal, catalyzed by an aldehyde dehydrogenase.[4]

References

- 1. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. greenhousegrower.com [greenhousegrower.com]

- 3. maxapress.com [maxapress.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]

The Chemical Nexus: A Technical Guide to Chrysanthemic Acid and Pyrethrin Insecticides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between chrysanthemic acid and pyrethrin insecticides. From the biosynthesis of natural pyrethrins to the development of synthetic pyrethroids, this document provides a comprehensive overview of their chemistry, mechanism of action, and the experimental methodologies used in their study.

Introduction: The Genesis of a Potent Insecticide

Natural pyrethrins, extracted from the flowers of Chrysanthemum cinerariifolium, are a class of potent insecticides that have been used for centuries.[1][2] Their insecticidal activity is primarily attributed to a mixture of six esters, which are formed from two acid moieties, chrysanthemic acid and pyrethric acid, and three alcohol moieties, pyrethrolone, cinerolone, and jasmolone.[1][3][4][5] Chrysanthemic acid forms the core structure of Type I pyrethrins, which are esters of chrysanthemic acid, while pyrethric acid, a derivative of chrysanthemic acid, forms the basis of Type II pyrethrins.[6][7]

The inherent instability of natural pyrethrins in the presence of light and air led to the development of synthetic analogs known as pyrethroids.[8] These synthetic compounds often retain the fundamental chrysanthemic acid backbone but are chemically modified to enhance their stability and insecticidal potency.[9] Pyrethroids are broadly classified into two categories: Type I, which lack an α-cyano group, and Type II, which possess this functional group and generally exhibit higher toxicity.[10]

The Biosynthetic Pathway of Pyrethrins: From Terpenoids to Esters

The biosynthesis of pyrethrins is a complex process that draws from two primary metabolic pathways within the pyrethrum plant. The acid moieties, chrysanthemic acid and pyrethric acid, are derived from the terpenoid pathway, specifically from the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[2][3][6][7] The alcohol moieties, the rethrolones, are derived from the oxylipin pathway via jasmonic acid.[3]

The key enzyme in the formation of the chrysanthemic acid backbone is chrysanthemyl diphosphate synthase (CDS), which catalyzes the head-to-middle condensation of two DMAPP units to form chrysanthemyl diphosphate.[3] Subsequent enzymatic steps involving dehydrogenases lead to the formation of chrysanthemic acid.[7] Finally, the esterification of the acid and alcohol moieties is catalyzed by a GDSL lipase-like protein to produce the six active pyrethrin esters.[3][11]

Mechanism of Action: Targeting the Insect Nervous System

The primary mechanism of action for both natural pyrethrins and synthetic pyrethroids is the disruption of the insect's nervous system.[1][10][12] These insecticides target the voltage-gated sodium channels in nerve cell membranes.[1][12][13] By binding to these channels, they prolong their open state, leading to a continuous influx of sodium ions.[1][12] This persistent depolarization results in hyperexcitability of the nerve cells, causing tremors, paralysis, and ultimately, the death of the insect.[1][14] Insect sodium channels are significantly more sensitive to pyrethroids than their mammalian counterparts, which contributes to the selective toxicity of these compounds.[10]

Type II pyrethroids, containing an α-cyano group, are more potent and cause a more prolonged depolarization of the nerve membrane compared to Type I pyrethroids.[10] In addition to their primary action on sodium channels, some pyrethroids have been shown to affect other targets, including voltage-gated calcium and chloride channels, which may contribute to their overall neurotoxicity.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of pyrethrins and pyrethroids, providing a basis for comparison of their physicochemical properties, toxicity, and environmental persistence.

Table 1: Physicochemical Properties of Selected Pyrethroids

| Compound | Molecular Weight ( g/mol ) | Log Kow | Water Solubility (mg/L) | Vapor Pressure (mPa) |

| Pyrethrin I | 328.4 | 5.9 | 0.2 | 5.3 x 10⁻³ |

| Permethrin | 391.3 | 6.5 | 0.006 | 4.5 x 10⁻⁵ |

| Cypermethrin | 416.3 | 6.6 | 0.004 | 1.9 x 10⁻⁷ |

| Deltamethrin | 505.2 | 6.2 | 0.0002 | 1.24 x 10⁻⁸ |

| Bifenthrin | 422.9 | 6.6 | 0.0001 | 2.4 x 10⁻⁵ |

Source: Data compiled from various sources.

Table 2: Acute Toxicity of Selected Pyrethroids

| Compound | Rat Oral LD50 (mg/kg) | Honey Bee Contact LD50 (µ g/bee ) | Fish (Rainbow Trout) LC50 (µg/L) |

| Pyrethrins | 200 - 2,600[15] | 0.022 | 5.2 |

| Permethrin | 430 - 4,000 | 0.08 | 0.9 |

| Cypermethrin | 250 - 4,150 | 0.03 | 0.3 |

| Deltamethrin | 135 - 5,000 | 0.05 | 0.1 |

| Bifenthrin | 54 - 225 | 0.014 | 0.15 |

Source: Data compiled from various sources including the EXTOXNET PIP.[15]

Table 3: Environmental Persistence of Selected Pyrethroids

| Compound | Soil Half-life (days) | Aquatic Half-life (days) |

| Pyrethrins | 1 - 2[11] | Rapid degradation |

| Permethrin | 30 - 100[16] | 1.1 - 3.6[13] |

| Cypermethrin | 30 - 100[16] | 4.7 - 30.8[13] |

| Deltamethrin | 30 - 100 | 0.5 - 0.8[13] |

| Bifenthrin | 65 - 125 | 400 - 600 (photolysis)[3] |

Source: Data compiled from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pyrethrins and pyrethroids.

Extraction of Natural Pyrethrins from Chrysanthemum cinerariifolium Flowers

This protocol describes a standard solvent extraction method.

Materials:

-

Dried Chrysanthemum cinerariifolium flower heads

-

Petroleum ether (or n-hexane)

-

Methanol (80%)

-

Grinder or blender

-

Soxhlet apparatus or large glass container for soaking

-

Filter paper (Whatman No. 1 or equivalent)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Dry the chrysanthemum flower heads in the sun for 3 days, followed by further drying in the shade until completely brittle.[17] Grind the dried flowers into a fine powder using a grinder or blender.

-

Solvent Extraction:

-

Soaking Method: Place 50g of the powdered flower material into a glass container and add 200 mL of petroleum ether.[18] Allow the mixture to soak for 3 days in a shaded area, with occasional stirring.[17][18]

-

Soxhlet Extraction: For a more efficient extraction, place the powdered flower material in a thimble and extract with petroleum ether using a Soxhlet apparatus for 6-8 hours.

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the solid plant material.

-

Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel. Add an equal volume of 80% methanol and shake vigorously. Allow the layers to separate. The lower, yellowish layer contains the pyrethrins.[17]

-

Solvent Evaporation: Collect the methanol layer and concentrate it using a rotary evaporator at a temperature below 40°C to avoid degradation of the pyrethrins.

-

Storage: Store the concentrated pyrethrin extract in a dark, airtight container at 4°C.

Synthesis of a Generic Type I Pyrethroid (Allethrin)

This protocol outlines the esterification of chrysanthemic acid with an alcohol to produce a synthetic pyrethroid.

Materials:

-

(±)-trans-Chrysanthemic acid

-

Thionyl chloride

-

Allethrolone

-

Pyridine

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve (±)-trans-chrysanthemic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to convert the carboxylic acid to the acid chloride. Remove the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the resulting chrysanthemoyl chloride in anhydrous diethyl ether. In a separate flask, dissolve an equimolar amount of allethrolone and a slight excess of pyridine (as a catalyst and acid scavenger) in anhydrous diethyl ether.

-

Reaction: Slowly add the chrysanthemoyl chloride solution to the allethrolone solution with constant stirring at room temperature. Allow the reaction to proceed for several hours or overnight.

-

Work-up: Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate) to yield pure allethrin.

High-Performance Liquid Chromatography (HPLC) Analysis of Pyrethrins

This protocol provides a general method for the separation and quantification of pyrethrins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an initial mobile phase of 60% acetonitrile in water, with a gradient to 90% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of a pyrethrin reference standard in the mobile phase.

-

Sample Preparation: Dilute the pyrethrin extract in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the pyrethrin peaks based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of pyrethrins in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyrethroids

This protocol is suitable for the analysis of synthetic pyrethroids in various matrices.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient is used to separate the different pyrethroids. For example, an initial temperature of 80°C, held for 1 minute, then ramped to 285°C at a rate of 10°C/min, and held for 5 minutes.

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Procedure:

-

Sample Extraction: Extract the pyrethroids from the sample matrix using a suitable solvent (e.g., acetone, hexane) and clean up the extract using solid-phase extraction (SPE) if necessary.

-

Derivatization (if necessary): Some pyrethroids may require derivatization to improve their volatility and thermal stability for GC analysis.

-

Analysis: Inject the prepared sample into the GC-MS system.

-

Identification and Quantification: Identify the pyrethroids by comparing their retention times and mass spectra to those of reference standards. For quantification, use an internal standard and create a calibration curve.

WHO Cone Bioassay for Insecticide Efficacy

This bioassay is used to assess the efficacy of insecticide-treated surfaces against mosquitoes.

Materials:

-

WHO cone bioassay kit (cones, frames, etc.)

-

Insecticide-treated surface (e.g., treated filter paper, bed net)

-

Susceptible strain of adult female mosquitoes (e.g., Anopheles gambiae), 2-5 days old, non-blood-fed.

-

Aspirator

-

Holding cups with access to a sugar solution.

Procedure:

-

Setup: Attach the WHO cones to the insecticide-treated surface.

-

Mosquito Exposure: Introduce 5-10 female mosquitoes into each cone using an aspirator.[10]

-

Exposure Time: Expose the mosquitoes to the treated surface for a standardized period, typically 3 minutes.[10]

-

Transfer: After the exposure period, carefully remove the mosquitoes from the cones using an aspirator and transfer them to clean holding cups.

-

Observation: Record the number of knocked-down mosquitoes at 60 minutes post-exposure.[10]

-

Mortality: Provide the mosquitoes with access to a 10% sugar solution and record the mortality rate after 24 hours.[10]

-

Controls: Run a parallel control experiment using an untreated surface to determine the natural mortality of the mosquito population. If control mortality is between 5% and 20%, the results should be corrected using Abbott's formula. If control mortality is greater than 20%, the test is invalid and should be repeated.

Secondary Signaling Pathways and Broader Biological Effects

While the primary target of pyrethroids is the voltage-gated sodium channel, research has indicated that these compounds can also interact with other biological targets, leading to a broader range of physiological effects.

Some pyrethroids have been shown to act as endocrine disruptors by interacting with hormone receptors or affecting hormone signaling pathways.[14] Additionally, certain pyrethroids can modulate the activity of other ion channels, such as voltage-gated calcium and chloride channels, which may contribute to their neurotoxic effects, particularly for Type II pyrethroids.[1][13] There is also evidence that pyrethroids can induce oxidative stress and affect the immune system.[14] In the gastrointestinal tract, the pyrethroid deltamethrin has been shown to disrupt neuropeptide and monoamine signaling pathways.

References

- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waterboards.ca.gov [waterboards.ca.gov]

- 3. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. eagri.org [eagri.org]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. innovationtoimpact.org [innovationtoimpact.org]

- 11. mdpi.com [mdpi.com]

- 12. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. beyondpesticides.org [beyondpesticides.org]

- 15. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]

- 16. archives.equiterre.org [archives.equiterre.org]

- 17. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 18. sujo.usindh.edu.pk [sujo.usindh.edu.pk]

Methodological & Application

Enantioselective Synthesis of (+)-trans-Chrysanthemic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-trans-Chrysanthemic acid is a crucial chiral building block in the synthesis of pyrethroids, a major class of synthetic insecticides valued for their high efficacy against insects and low toxicity to mammals. The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety, with the (1R,3R)- or (+)-trans-isomer exhibiting the most potent activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is of significant industrial and academic importance.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, with a focus on asymmetric cyclopropanation, a widely employed and effective strategy.

Synthetic Strategies Overview

Several synthetic approaches have been developed for the enantioselective synthesis of this compound. The most prominent methods include:

-

Asymmetric Cyclopropanation: This is a powerful method that involves the reaction of a diene, typically 2,5-dimethyl-2,4-hexadiene, with a diazoacetate in the presence of a chiral catalyst. Chiral copper complexes, particularly those with bisoxazoline or salicylaldimine-type ligands (such as Aratani's catalyst), have proven to be highly effective in controlling both the diastereoselectivity (trans/cis ratio) and enantioselectivity.

-

Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of trans-chrysanthemic acid using a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

-

Synthesis from Chiral Pool: This strategy utilizes readily available chiral natural products, such as D-mannitol or tartaric acid, as starting materials to construct the chiral cyclopropane ring.

-

Biocatalysis: Emerging methods involve the use of enzymes to perform key stereoselective transformations in the synthetic sequence.

This document will focus on the asymmetric cyclopropanation approach due to its high efficiency and enantioselectivity.

Asymmetric Cyclopropanation for this compound Synthesis

The asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate ester is a key industrial method for producing chrysanthemates. The choice of the chiral catalyst and the ester group of the diazoacetate are critical factors in achieving high yields and selectivities.

Logical Workflow for Asymmetric Cyclopropanation

Industrial Synthesis of Chrysanthemic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the industrial synthesis of chrysanthemic acid, a key intermediate in the production of synthetic pyrethroid insecticides. The document outlines the primary synthetic routes, key reaction protocols, and methods for isomer separation, supported by quantitative data and process diagrams.

Introduction

Chrysanthemic acid is a chiral cyclopropane carboxylic acid that forms the core structure of pyrethroids, a major class of synthetic insecticides valued for their high efficacy against insects and low toxicity to mammals. The industrial synthesis of chrysanthemic acid is a multi-step process that typically involves the formation of the cyclopropane ring, followed by hydrolysis and the separation of desired stereoisomers. The most common industrial approach involves the cyclopropanation of a diene with a diazoacetate, followed by resolution of the resulting isomeric mixture.

Core Industrial Synthesis and Isomer Separation

The industrial production of chrysanthemic acid predominantly follows a pathway that begins with the cyclopropanation of 2,5-dimethyl-2,4-hexadiene. This reaction produces a mixture of cis and trans isomers of the ethyl or methyl ester of chrysanthemic acid. Subsequent hydrolysis yields the free acid, which then undergoes resolution to isolate the desired stereoisomers, typically the (+)-trans-isomer, which is the most biologically active for many pyrethroids.

Overall Synthesis Workflow

The general workflow for the industrial synthesis of chrysanthemic acid can be visualized as a three-stage process:

Key Experimental Protocols

The following protocols are representative of the key stages in the industrial synthesis of chrysanthemic acid, based on established methodologies.

Protocol 1: Catalytic Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene

This protocol describes the formation of the chrysanthemic acid ester via a copper-catalyzed cyclopropanation reaction.

Materials:

-

2,5-Dimethyl-2,4-hexadiene

-

Ethyl diazoacetate (or other alkyl diazoacetate)

-

Asymmetric copper complex catalyst (e.g., copper salicylaldimine complex)

-

Inert solvent (e.g., toluene)

Procedure:

-

In a suitable reactor, dissolve the asymmetric copper complex catalyst in the inert solvent.

-

Add 2,5-dimethyl-2,4-hexadiene to the reactor.

-

Heat the mixture to the desired reaction temperature (typically 20-80 °C).

-

Slowly add ethyl diazoacetate to the reaction mixture over several hours to control the exothermic reaction and minimize side products.

-

Monitor the reaction progress by gas chromatography (GC) until the consumption of the diazoacetate is complete.

-

Upon completion, the catalyst may be removed by filtration or washing.

-

The solvent is removed under reduced pressure to yield the crude mixture of ethyl chrysanthemate isomers.

Protocol 2: Hydrolysis of Chrysanthemic Acid Esters

This protocol outlines the saponification of the ester mixture to yield the free chrysanthemic acid.

Materials:

-

Crude ethyl chrysanthemate (mixture of isomers)

-

Alkali solution (e.g., 5% aqueous sodium hydroxide)

-

Acid solution (e.g., 5% aqueous sulfuric acid)

-

Organic solvent (e.g., toluene)

Procedure:

-

The crude ethyl chrysanthemate is mixed with the aqueous sodium hydroxide solution.

-

The mixture is heated and stirred until the hydrolysis is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is extracted with an organic solvent to remove any unreacted ester and other organic impurities.

-

The aqueous layer, containing the sodium salt of chrysanthemic acid, is separated.

-

The aqueous layer is then acidified with sulfuric acid to a pH of approximately 2-3, precipitating the free chrysanthemic acid.

-

The chrysanthemic acid is extracted into an organic solvent (e.g., toluene).

-

The organic layer is washed with water, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the racemic chrysanthemic acid as a mixture of cis and trans isomers.

Protocol 3: Optical Resolution of Racemic Chrysanthemic Acid

This protocol describes the separation of the desired this compound from the isomeric mixture using a chiral resolving agent.[1]

Materials:

-

Racemic chrysanthemic acid (trans/cis mixture)

-

Chiral resolving agent (e.g., (S)-α-(1-naphthyl)ethylamine)

-

Solvent (e.g., toluene)

-

Aqueous sodium hydroxide (5%)

-

Aqueous sulfuric acid (5%)

Procedure:

-

Dissolve the racemic chrysanthemic acid in toluene.

-

Add the chiral resolving agent, (S)-α-(1-naphthyl)ethylamine, and water to the solution and heat to dissolve.

-

Cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt of the desired isomer.

-

Collect the crystals by filtration and wash with cold toluene.

-

Dissolve the collected crystals in aqueous sodium hydroxide.

-

Extract the liberated chiral amine with toluene for recycling.

-

Acidify the remaining aqueous layer with sulfuric acid.

-

Extract the precipitated this compound with toluene.

-

Wash the organic layer, dry, and evaporate the solvent to yield the optically pure this compound.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the industrial synthesis and resolution of chrysanthemic acid, compiled from various sources.

Table 1: Cyclopropanation and Hydrolysis

| Parameter | Typical Value | Notes |

| Cyclopropanation | ||

| Reactants | 2,5-Dimethyl-2,4-hexadiene, Ethyl Diazoacetate | |

| Catalyst | Asymmetric Copper Complex | |

| Yield of Ethyl Chrysanthemate | ~70% (from ethyl diazoacetate) | Yield can be affected by catalyst and reaction conditions. |

| Hydrolysis | ||

| Reagent | Sodium Hydroxide | |

| Yield of Racemic Acid | >95% |

Table 2: Optical Resolution of Chrysanthemic Acid

| Parameter | Example 1 | Example 2 |

| Starting Material | Racemic Chrysanthemic Acid | Racemic Chrysanthemic Acid |

| (trans/cis ratio) | (79/21) | Not specified |

| Resolving Agent | (S)-α-(1-naphthyl)ethylamine | (S)-α-(1-naphthyl)ethylamine |

| Final Product | This compound | This compound |

| Yield | 25.3%[1] | ~40%[1] |

| trans/cis Ratio | 98/2[1] | 98/2[1] |

| Optical Purity (e.e.) | 97% (+)-trans, 73% (+)-cis[1] | 96% (+)-trans[1] |

Logical Diagram of Isomer Separation

The separation of the desired (+)-trans isomer is a critical step. The following diagram illustrates the logic of the resolution process.

Conclusion

The industrial synthesis of chrysanthemic acid is a well-established process that relies on a key cyclopropanation reaction followed by efficient separation of the desired stereoisomer. The choice of catalyst for the cyclopropanation and the resolving agent for the separation are critical for achieving high yields and optical purity. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of insecticide development and manufacturing.

References

Application Notes and Protocols for the Use of (+)-trans-Chrysanthemic Acid as a Chiral Resolving Agent

Introduction

(+)-trans-Chrysanthemic acid is a naturally derived chiral carboxylic acid that serves as a valuable resolving agent for the separation of enantiomers of racemic basic compounds, particularly amines.[1][2] The principle of this resolution technique lies in the formation of diastereomeric salts. When a racemic mixture of a basic compound is reacted with an enantiomerically pure acid like this compound, two diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer in a purified form.

This classical resolution method is a well-established, scalable, and cost-effective technique for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often specific to a single enantiomer.

Principle of Chiral Resolution via Diastereomeric Salt Formation

A racemic mixture, containing equal amounts of two enantiomers ((+)-Base and (-)-Base), is reacted with an enantiomerically pure resolving agent, in this case, this compound ((+)-Acid). This reaction results in the formation of a mixture of two diastereomeric salts: [(+)-Base:(+)-Acid] and [(-)-Base:(+)-Acid].

Due to their different three-dimensional arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent. Through careful selection of a solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. The less soluble diastereomer is then separated by filtration. Finally, the desired enantiomer of the base is recovered by treating the isolated diastereomeric salt with a base to neutralize the chrysanthemic acid.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of racemic amines and alcohols using this compound. It is important to note that the specific conditions such as solvent, temperature, and stoichiometry may require optimization for each specific substrate to achieve the best results in terms of yield and enantiomeric excess.

Protocol 1: Chiral Resolution of a Racemic Primary Amine (e.g., 1-Phenylethanamine)

This protocol describes a general procedure for the resolution of a racemic primary amine.

Materials:

-

Racemic 1-phenylethanamine

-

This compound

-

Methanol (or other suitable solvents like ethanol, isopropanol)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In a flask, dissolve the racemic 1-phenylethanamine (1.0 eq.) in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, gently heating if necessary.

-

Slowly add the this compound solution to the amine solution with continuous stirring.

-

Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.

-

-

Fractional Crystallization:

-

Allow the solution to cool down slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

If crystallization does not occur, it can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The crystals can be recrystallized from the same or a different solvent to improve diastereomeric purity.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt crystals in water.

-

Add 1 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution becomes basic (check with pH paper).

-

Extract the liberated free amine with an organic solvent such as diethyl ether (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Yield and Enantiomeric Excess:

-

Determine the yield of the recovered amine.

-

Determine the enantiomeric excess (e.e.) of the product by a suitable analytical method, such as chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

-

Protocol 2: Chiral Resolution of a Racemic Secondary Alcohol

The resolution of racemic alcohols with this compound typically involves the formation of diastereomeric esters, as alcohols do not readily form salts with carboxylic acids.

Materials:

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hexane

-

Silica gel for column chromatography

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Diethyl ether

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-